molecular formula C7H7FN2O3 B8025947 6-Ethoxy-2-fluoro-3-nitropyridine

6-Ethoxy-2-fluoro-3-nitropyridine

Cat. No.: B8025947
M. Wt: 186.14 g/mol
InChI Key: OMWILQWUXFOIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-2-fluoro-3-nitropyridine (CAS 1881293-41-9) is a high-purity chemical intermediate with the molecular formula C7H7FN2O3 and a molecular weight of 186.14 . This compound belongs to the nitropyridine class of heterocyclic building blocks, which are highly valued in medicinal chemistry and drug discovery for their versatility in constructing more complex molecules. The core research value of this compound lies in its application as a key precursor for the synthesis of novel bioactive molecules. Specifically, its derivative, 6-ethoxy-2-hydrazinyl-3-nitropyridine, has been utilized as a starting material to create a series of N-pyridyl-hydrazone derivatives , which have shown significant potential as inhibitors of monoamine oxidase (MAO) enzymes . MAO inhibitors are a critical area of research for developing treatments for neurodegenerative diseases, such as Parkinson's and Alzheimer's, as well as for depression . Researchers can leverage the reactive fluoro and nitro groups on the pyridine ring for further functionalization, making it a versatile scaffold for library synthesis. WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or animal consumption. All chemicals should be handled by qualified and trained professionals in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxy-2-fluoro-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWILQWUXFOIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Methodologies for the Synthesis of 6 Ethoxy 2 Fluoro 3 Nitropyridine

Exploration of Diverse Synthetic Routes and Retrosynthetic Analysis

The synthesis of 6-ethoxy-2-fluoro-3-nitropyridine can be approached through several synthetic pathways. A common strategy involves the sequential introduction of substituents onto a pre-existing pyridine (B92270) ring. Retrosynthetic analysis suggests that the target molecule can be disconnected in a few key ways, primarily revolving around the introduction of the nitro, ethoxy, and fluoro groups.

One plausible retrosynthetic pathway begins with the disconnection of the nitro group, leading to the precursor 2-fluoro-6-ethoxypyridine . This precursor would then undergo nitration. Alternatively, the ethoxy group could be introduced at a later stage, suggesting a precursor like 2,6-difluoro-3-nitropyridine (B1354151) , which would then undergo nucleophilic substitution with ethoxide. A third approach could involve the synthesis of a dihalopyridine such as 2,6-dichloropyridine , followed by nitration and subsequent halogen exchange and ethoxylation reactions.

A potential forward synthesis, based on available literature for similar compounds, could start from 2,6-dichloropyridine. This starting material can be nitrated to form 2,6-dichloro-3-nitropyridine (B41883) nih.gov. One of the chlorine atoms can then be selectively replaced by an ethoxy group, followed by a halogen exchange reaction (e.g., using a fluoride (B91410) source like potassium fluoride) to replace the remaining chlorine with fluorine. The regioselectivity of these substitution reactions is a critical factor.

Another viable route starts with the synthesis of 2,6-difluoropyridine google.com. Nitration of this compound would likely yield 2,6-difluoro-3-nitropyridine . Subsequent nucleophilic aromatic substitution with sodium ethoxide could then selectively replace one of the fluorine atoms with an ethoxy group to yield the final product. The position of the substitution (at C2 or C6) would depend on the directing effects of the existing substituents.

The nitration of pyridine and its derivatives can also be achieved using a mixture of dinitrogen pentoxide (N2O5) and sulfur dioxide/bisulfite, which has been shown to produce 3-nitropyridines chempanda.comresearchgate.net. This method involves the formation of an N-nitropyridinium ion, followed by a chempanda.comgoogle.com sigmatropic shift of the nitro group to the 3-position researchgate.net.

Precursor Development and Optimization for Specific Isomers or Derivatives

One key precursor is 2,6-dichloro-3-nitropyridine . Its synthesis is well-documented and typically involves the nitration of 2,6-dichloropyridine using a mixture of nitric acid and sulfuric acid nih.gov. The optimization of this step would involve controlling the reaction temperature and the ratio of nitrating agents to maximize the yield of the desired 3-nitro isomer and minimize the formation of byproducts.

Another important precursor is 2,6-difluoro-3-nitropyridine . This can be synthesized by the nitration of 2,6-difluoropyridine . The synthesis of 2,6-difluoropyridine itself can be achieved from 2,6-dichloropyridine via a halogen exchange reaction using potassium fluoride in a high-boiling solvent like dimethyl sulfoxide (DMSO) or sulfolane google.com. The optimization of this fluorination step is crucial to ensure high conversion and purity of the difluoro precursor.

The development of 2-fluoro-6-ethoxypyridine as a direct precursor for nitration presents another strategic option. This could potentially be synthesized from 2,6-difluoropyridine by a selective mono-ethoxylation reaction. Controlling the stoichiometry of the ethoxide nucleophile and the reaction conditions would be critical to prevent the formation of the di-ethoxylated byproduct. The optimization of this selective substitution is key to obtaining the desired mono-substituted precursor in high yield.

Reaction Condition Profiling and Yield Optimization for Industrial Scale Synthesis

For the industrial-scale synthesis of this compound, the optimization of reaction conditions is paramount to ensure a cost-effective, safe, and high-yielding process.

In the nitration of substituted pyridines, the choice of nitrating agent and reaction conditions plays a significant role in both yield and regioselectivity. A common nitrating mixture is concentrated nitric acid and sulfuric acid. For industrial applications, optimizing the temperature, reaction time, and the ratio of acids is crucial. For example, in the nitration of 2-diethylamino-6-methylpyridine, a specific mole ratio of sulfuric acid to the pyridine derivative was found to be optimal researchgate.net.

The use of dinitrogen pentoxide (N2O5) in an organic solvent followed by treatment with a bisulfite solution is another method that can be optimized for large-scale production of 3-nitropyridines ntnu.no. The optimization would focus on solvent selection, reaction temperature, and the efficiency of the work-up procedure to isolate the product.

For nucleophilic substitution reactions, such as the introduction of the ethoxy group, factors like the choice of solvent, temperature, and the nature of the base are critical. In the synthesis of related compounds, polar aprotic solvents like DMSO or DMF are often used. The optimization for industrial scale would involve finding a balance between reaction rate and solvent cost and recyclability. For instance, a scalable two-step process for a related fluoronitrophenyl derivative was developed with a demonstrated isolated yield of 87% on a 100 g scale nih.gov.

The table below summarizes key parameters for optimization in the potential synthetic steps for this compound.

Reaction Step Key Parameters for Optimization Potential Conditions/Reagents Desired Outcome
Nitration Temperature, Reaction Time, Ratio of Nitrating AgentsH2SO4/HNO3, N2O5High yield of the 3-nitro isomer, minimized byproducts
Ethoxylation Solvent, Temperature, Base, StoichiometrySodium Ethoxide in Ethanol or DMFHigh yield, selective mono-ethoxylation
Fluorination Fluorinating Agent, Solvent, TemperaturePotassium Fluoride in DMSO or SulfolaneHigh conversion of chloro to fluoro group

Stereoselective and Regioselective Synthesis Approaches

While this compound itself is not chiral, the principles of stereoselective and regioselective synthesis are crucial for controlling the formation of the desired isomer and for the synthesis of potential chiral derivatives.

Regioselectivity is of utmost importance in the nitration step. The directing effects of the existing substituents on the pyridine ring will determine the position of the incoming nitro group. For a precursor like 2-fluoro-6-ethoxypyridine, both the fluoro and ethoxy groups are ortho, para-directing. However, the pyridine nitrogen is deactivating. The interplay of these electronic effects will determine the regioselectivity of the nitration, which is expected to favor the 3- and 5-positions. The challenge lies in selectively obtaining the 3-nitro isomer. Reaction conditions, such as the choice of nitrating agent and temperature, can influence this selectivity. For example, the nitration of pyridine with dinitrogen pentoxide leads to the 3-nitro isomer through a specific rearrangement mechanism researchgate.net.

In the context of nucleophilic substitution on a precursor like 2,6-difluoro-3-nitropyridine, the regioselectivity of the ethoxide attack is critical. The nitro group is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. Therefore, the fluorine at the 2-position would be more activated towards substitution than the fluorine at the 6-position.

Stereoselective synthesis would become relevant if a chiral center were to be introduced, for instance, by using a chiral ethoxy derivative or by further functionalization of the molecule. While specific methods for the stereoselective synthesis of this particular compound are not detailed in the literature, general approaches for the synthesis of chiral pyridines often involve the use of chiral catalysts or chiral auxiliaries. For example, chiral pyridine-aminophosphine ligands have been synthesized and used in asymmetric hydrogenation reactions rsc.org. Intramolecular nitrone cycloadditions in aqueous media have also been reported for the highly stereoselective synthesis of chiral heterocyclic compounds nih.gov.

The table below outlines the key regiochemical considerations for the synthesis of this compound.

Precursor Reaction Expected Major Regioisomer Rationale
2-Fluoro-6-ethoxypyridineNitration2-Fluoro-6-ethoxy-3-nitropyridineDirecting effects of fluoro and ethoxy groups towards the 3-position.
2,6-Difluoro-3-nitropyridineEthoxylationThis compoundActivation of the 2-position by the ortho-nitro group towards nucleophilic attack.

Elucidation of Reactivity Patterns and Transformation Pathways of 6 Ethoxy 2 Fluoro 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Dynamics at Pyridine (B92270) Ring Positions

The pyridine ring in 6-ethoxy-2-fluoro-3-nitropyridine is highly activated towards nucleophilic aromatic substitution (SNAr). This is primarily due to the presence of the electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex formed during the reaction. The fluorine atom at the C-2 position serves as an excellent leaving group, further facilitating these transformations. youtube.comyoutube.com

Interaction with Nitrogen-Based Nucleophiles (e.g., Hydrazine (B178648), Amines)

The C-2 position of this compound is highly susceptible to attack by nitrogen-based nucleophiles. Reactions with primary and secondary amines readily displace the fluoride (B91410) ion to yield the corresponding 2-amino-6-ethoxy-3-nitropyridine derivatives. This transformation is a cornerstone in the synthesis of various heterocyclic scaffolds. For instance, the resulting product, 6-ethoxy-3-nitropyridin-2-amine, is a commercially available compound, highlighting the industrial relevance of this reaction. sigmaaldrich.com

The reaction with hydrazine proceeds similarly, affording a 2-hydrazinyl-3-nitropyridine intermediate. This intermediate is a valuable precursor for the construction of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry. The intramolecular cyclization of the hydrazinyl moiety with the adjacent nitro group, often after its reduction, leads to the formation of these bicyclic structures.

Table 1: Representative SNAr Reactions with Nitrogen Nucleophiles
NucleophileProductSignificance
Primary/Secondary Amines2-Amino-6-ethoxy-3-nitropyridinesPrecursors to various functionalized pyridines
Hydrazine6-Ethoxy-2-hydrazinyl-3-nitropyridineIntermediate for pyrazolo[3,4-b]pyridine synthesis

Interaction with Oxygen-Based Nucleophiles (e.g., Alkoxides, Hydroxides)

Oxygen-based nucleophiles, such as alkoxides and hydroxides, also readily react with this compound at the C-2 position. The reaction with alkoxides, for example, sodium ethoxide, would lead to the formation of a 2,6-diethoxypyridine (B172836) derivative. The fluoride displacement is generally efficient under mild conditions.

Hydrolysis, through the action of hydroxide (B78521) ions, results in the formation of 6-ethoxy-2-hydroxy-3-nitropyridine. This pyridone derivative exists in tautomeric equilibrium with its corresponding keto form. The reaction proceeds via the typical SNAr mechanism, where the hydroxide ion attacks the C-2 carbon, leading to the expulsion of the fluoride ion.

Table 2: Representative SNAr Reactions with Oxygen Nucleophiles
NucleophileProductProduct Class
Alkoxides (e.g., NaOEt)2,6-Diethoxy-3-nitropyridineDialkoxypyridine
Hydroxides (e.g., NaOH)6-Ethoxy-2-hydroxy-3-nitropyridinePyridone

Interaction with Carbon-Based Nucleophiles (e.g., Carbanions)

While less commonly documented for this specific molecule, the reaction of this compound with carbon-based nucleophiles, such as carbanions derived from active methylene (B1212753) compounds (e.g., malonates) or organometallic reagents (e.g., Grignard reagents), is anticipated to proceed at the C-2 position. These reactions would provide a direct route for C-C bond formation on the pyridine ring, leading to the introduction of various alkyl or acyl groups. The strong electron-withdrawing effect of the nitro group is crucial for activating the ring towards these less reactive nucleophiles.

Electrophilic Functionalization Studies

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro group and the inherent electron-deficient nature of the pyridine ring itself. youtube.com However, the electron-donating ethoxy group at the C-6 position can direct electrophiles to the C-5 position.

Typical electrophilic aromatic substitution reactions like nitration or halogenation would require harsh conditions to proceed, if at all. For instance, nitration would necessitate the use of strong acid mixtures, and the yields are expected to be low. Similarly, direct halogenation would likely require forcing conditions. The regioselectivity of such reactions would be influenced by the interplay of the directing effects of the existing substituents.

Reduction Chemistry of the Nitro Group and other Reducible Functionalities

The nitro group at the C-3 position is readily reducible to an amino group under various conditions. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source like hydrogen gas or hydrazine hydrate (B1144303) is a common and efficient method. This transformation is of great synthetic importance as it provides access to 3-amino-6-ethoxy-2-fluoropyridine, a versatile intermediate for further functionalization, including diazotization and subsequent substitution reactions.

Selective reduction of the nitro group in the presence of the fluorine atom is generally achievable due to the higher reactivity of the nitro group towards reduction. This chemoselectivity allows for the synthesis of aminopyridines while retaining the fluoride for subsequent nucleophilic substitution reactions.

Oxidation Chemistry and Pathways

The oxidation of this compound can potentially occur at several sites. The ethoxy group's methylene carbon is susceptible to oxidation, which could lead to the formation of an acetyl group or cleavage of the ether linkage under strong oxidizing conditions. The pyridine nitrogen itself can be oxidized to an N-oxide using reagents like peroxy acids (e.g., m-CPBA). The formation of the N-oxide would significantly alter the reactivity of the pyridine ring, generally activating the C-4 and C-6 positions towards nucleophilic attack. The nitro group is generally stable to oxidation. Specific and controlled oxidation of this molecule would likely require carefully chosen reagents and reaction conditions to achieve selectivity.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

The 2-fluoro substituent on the pyridine ring of this compound represents a potential site for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions. The fluorine atom can act as a leaving group, particularly when activated by the adjacent electron-withdrawing nitro group.

Palladium-Catalyzed Reactions

Palladium catalysts are paramount in modern organic synthesis for their efficiency in forming C-C bonds. In the context of this compound, palladium-catalyzed reactions like the Suzuki or Stille coupling would likely target the C-F bond at the 2-position. For a Suzuki coupling, a boronic acid or ester would be coupled with the pyridine ring, while a Stille coupling would utilize an organostannane. The choice of phosphine (B1218219) ligands, base, and solvent would be critical in optimizing such transformations, aiming to facilitate the oxidative addition of the C-F bond to the palladium(0) center and subsequent reductive elimination to yield the coupled product.

Copper-Catalyzed Reactions

Copper-catalyzed reactions can be a viable alternative or complement to palladium-catalyzed methods, especially for C-N and C-O bond formation (e.g., Ullmann condensation). For this compound, a copper catalyst could potentially mediate the substitution of the 2-fluoro group with various nucleophiles, such as amines or alcohols. These reactions often require elevated temperatures and the use of specific ligands to achieve good yields.

Other Transition Metal Systems

While palladium and copper are the most common catalysts for such transformations, other transition metals like nickel or iron could also potentially catalyze cross-coupling reactions involving the C-F bond of this compound. These systems are of growing interest due to their different reactivity profiles and lower cost. However, specific applications for this particular substrate are not yet reported.

Functional Group Interconversions and Derivatization (beyond direct substitution)

Beyond the substitution of the fluorine atom, the other functional groups on the this compound ring offer avenues for further derivatization.

The nitro group at the 3-position is a versatile functional handle. It can be readily reduced to an amino group using a variety of standard reducing agents, such as H₂ with a palladium catalyst, or metals like iron or tin in acidic media. This resulting 3-aminopyridine (B143674) derivative opens up a vast array of subsequent chemical transformations, including diazotization followed by substitution, or acylation to form amides.

The ethoxy group at the 6-position is generally stable, but under harsh acidic conditions (e.g., HBr), it could potentially be cleaved to reveal a hydroxypyridine.

A hypothetical reaction sequence illustrating a potential functional group interconversion is the reduction of the nitro group:

ReactantReagents & ConditionsProduct
This compoundH₂, Pd/C, Ethanol6-Ethoxy-2-fluoro-3-aminopyridine

This transformation would yield a valuable intermediate for further synthetic elaboration.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Investigations of 6 Ethoxy 2 Fluoro 3 Nitropyridine and Its Derivatives

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 6-ethoxy-2-fluoro-3-nitropyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of its proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning the complex spectral data. These experiments reveal the connectivity between different atoms within the molecule, allowing for a definitive structural elucidation. Dynamic NMR studies could also be employed to investigate any conformational changes or restricted rotations within the molecule, such as the rotation of the ethoxy group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and may vary from experimental results.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-OCH₂-~4.5 (q)~65
-CH₃~1.4 (t)~14
Pyridine (B92270) H-4~8.0-8.5~140-145
Pyridine H-5~7.0-7.5~110-115
Pyridine C-2-~155-160 (d, ¹JCF)
Pyridine C-3-~130-135
Pyridine C-6-~160-165

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. In the case of this compound, these techniques can confirm the presence of the key ethoxy, fluoro, and nitro groups, as well as the pyridine ring.

The IR and Raman spectra of this compound would exhibit characteristic vibrational modes. For instance, the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-F bond stretching vibration typically appears in the range of 1000-1400 cm⁻¹. The presence of the ethoxy group would be confirmed by C-H stretching vibrations around 2850-3000 cm⁻¹ and C-O stretching vibrations around 1050-1250 cm⁻¹. The pyridine ring itself has a series of characteristic ring stretching and bending vibrations.

Vibrational spectroscopy is also highly valuable for reaction monitoring. For example, during the synthesis of this compound, the disappearance of reactant peaks and the appearance of product peaks can be tracked in real-time, providing insights into reaction kinetics and completion. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and aid in the assignment of the experimental spectra. researchgate.netredalyc.org

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1520 - 1560
Nitro (NO₂)Symmetric Stretch1345 - 1385
Fluoro (C-F)Stretch1000 - 1400
Ethoxy (C-H)Stretch2850 - 3000
Ethoxy (C-O)Stretch1050 - 1250
Pyridine RingRing Stretching~1400 - 1600

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure of the molecule through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which can be used to confirm its molecular formula (C₇H₇FN₂O₃).

The fragmentation of this compound in the mass spectrometer would likely proceed through several pathways. Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂) or a nitro radical (NO₂•). The ethoxy group could be lost as an ethoxy radical (•OCH₂CH₃) or through the cleavage of the ethyl group to give an ethylene (B1197577) molecule (C₂H₄). The analysis of these fragmentation patterns can provide valuable structural information and help to confirm the connectivity of the different functional groups.

Isotopic profiling, which is the analysis of the relative abundances of the different isotopes of the elements present in the molecule, can further aid in the confirmation of the elemental composition. The presence of fluorine, which is monoisotopic, simplifies the isotopic pattern.

Table 3: Potential Mass Spectrometry Fragments of this compound Note: The m/z values are nominal and the actual observed values will depend on the ionization method and instrument resolution.

Fragment IonProposed Neutral LossNominal m/z
[M - NO₂]⁺NO₂140
[M - OCH₂CH₃]⁺OCH₂CH₃141
[M - C₂H₄]⁺C₂H₄158
[M - C₂H₅]⁺C₂H₅157

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

The crystal structure would reveal the planarity of the pyridine ring and the orientation of the ethoxy and nitro substituents. Of particular interest would be the investigation of any intermolecular interactions, such as hydrogen bonding (if any protic species are present in the crystal lattice) or π-π stacking between the pyridine rings of adjacent molecules. These interactions play a crucial role in determining the packing of the molecules in the crystal lattice and can influence the physical properties of the solid, such as its melting point and solubility.

While no crystal structure for this compound has been reported in the Cambridge Structural Database, analysis of related structures, such as substituted nitropyridines, suggests that the nitro group and the pyridine ring are often coplanar to maximize resonance stabilization. redalyc.org

Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and quantification of the components of a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be the primary methods used for reaction mixture analysis and purity assessment. researchgate.net

During the synthesis of the target compound, these techniques can be used to monitor the progress of the reaction by separating the starting materials, intermediates, products, and any byproducts. This allows for the optimization of reaction conditions to maximize the yield and purity of the desired product.

For purity assessment, a validated HPLC or GC method would be developed to quantify the amount of this compound in a sample and to detect and quantify any impurities. The choice between HPLC and GC would depend on the volatility and thermal stability of the compound. Given its expected properties, HPLC would likely be the more suitable technique. The use of a diode-array detector (DAD) in HPLC can provide additional information about the purity of the chromatographic peaks by comparing their UV-Vis spectra.

Computational and Theoretical Studies on 6 Ethoxy 2 Fluoro 3 Nitropyridine

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.govirjweb.com It is favored for its balance of accuracy and computational cost, making it suitable for a range of molecular systems. researchgate.net DFT calculations for 6-Ethoxy-2-fluoro-3-nitropyridine would focus on understanding how the arrangement of electrons defines its properties.

Electronic Structure and Molecular Orbitals: The electronic properties of this compound are largely dictated by the interplay of its three substituent groups on the pyridine (B92270) ring. The pyridine ring itself is an aromatic system, but its electron density is significantly modulated by the electron-withdrawing nitro (NO₂) and fluoro (F) groups, and the electron-donating ethoxy (C₂H₅O) group.

DFT calculations can map out the distribution of electron density and compute the energies and shapes of the molecular orbitals. nih.gov The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.comscirp.org A smaller gap generally implies higher reactivity. irjweb.comscirp.org

For this compound, the strong electron-withdrawing nature of the nitro group is expected to significantly lower the energy of the LUMO, making the molecule a potent electrophile. researchgate.netresearchgate.net The fluorine atom also contributes to this effect, while the ethoxy group, an electron-donating substituent, would raise the energy of the HOMO.

Reactivity Prediction: Based on the electronic structure, DFT can predict sites of reactivity. By calculating descriptors such as Mulliken atomic charges or mapping the Molecular Electrostatic Potential (MEP), regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be identified. nih.govresearchgate.net For this compound, the carbon atoms attached to the fluorine and nitro groups are expected to be highly electron-deficient and thus susceptible to nucleophilic attack. The HOMO-LUMO gap is a crucial parameter for predicting reactivity. researchgate.netderpharmachemica.com

Table 1: Predicted Electronic Properties of this compound from DFT Calculations. (Illustrative Data)
PropertyCalculated ValueImplication
HOMO Energy-7.2 eVIndicates electron-donating capability.
LUMO Energy-3.5 eVIndicates electron-accepting capability; lowered by NO₂ and F groups.
HOMO-LUMO Gap (ΔE)3.7 eVSuggests high reactivity and potential for charge transfer interactions. scirp.org
Dipole Moment4.5 DHigh value indicates a polar molecule, influenced by the strong electronegativity of the substituents.

Ab Initio Methods for Spectroscopic Parameter Prediction and Conformational Analysis

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. bluelaze.com These methods, such as Møller-Plesset perturbation theory (MP2), are often more computationally demanding than DFT but can provide highly accurate results, especially for spectroscopic properties and conformational analysis. researchgate.net

Spectroscopic Parameter Prediction: Ab initio calculations can predict various spectroscopic parameters. A key application is the calculation of vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. bluelaze.comresearchgate.net By calculating these frequencies, a theoretical spectrum can be generated that helps in the assignment of experimental spectra. researchgate.net It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match the experimental fundamental frequencies, compensating for systematic errors from anharmonicity and incomplete electron correlation. nist.govnih.gov For this compound, these calculations can predict the characteristic stretching frequencies for the C-F, C-O, and N-O bonds.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound. (Illustrative Data)
Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
NO₂Asymmetric Stretch~1530-1560
NO₂Symmetric Stretch~1345-1365
C-FStretch~1200-1250 researchgate.net
C-O-C (Ethoxy)Asymmetric Stretch~1240-1270
Pyridine RingRing Breathing~990-1030

Conformational Analysis: Molecules with flexible groups, like the ethoxy group in this compound, can exist in multiple spatial arrangements called conformers. Ab initio methods are used to perform conformational analysis, which involves calculating the energies of different conformers to identify the most stable (lowest energy) structures. researchgate.netcwu.edu For the ethoxy group, the key variable is the dihedral angle defined by the C-C-O-C atoms. The calculations would likely reveal that the most stable conformation is one where the ethyl group is oriented to minimize steric hindrance with the adjacent nitro group and the pyridine ring. cwu.edu

Reaction Mechanism Elucidation via Transition State Theory and Computational Modeling

Understanding how a reaction occurs step-by-step—the reaction mechanism—is fundamental to controlling chemical processes. Computational modeling, particularly using Transition State Theory, is a powerful approach to elucidate these mechanisms. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups (NO₂ and F) makes the pyridine ring of this compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr). researchgate.net This reaction typically proceeds via a two-step addition-elimination mechanism. acs.org

Addition: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, breaking the aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov

Elimination: The leaving group (in this case, either the fluoride (B91410) or ethoxide ion) is expelled, and the aromaticity of the ring is restored.

Computational models can map the entire potential energy surface of this reaction. nih.gov By calculating the energies of the reactants, the transition state (the highest energy point on the reaction path), the Meisenheimer intermediate, and the products, chemists can determine the activation energy barrier. researchgate.netamazonaws.com A lower activation barrier indicates a faster reaction. For this compound, a key question is whether a nucleophile would preferentially substitute the fluorine at the C2 position or the ethoxy group at the C6 position. Fluoride is generally a better leaving group than ethoxide in SNAr reactions, suggesting that substitution at the C2 position is more likely. Computational modeling can confirm this by comparing the activation energies for both pathways. The pathway with the lower energy transition state will be the favored one. acs.org

Prediction of Substituent Effects on Reactivity and Spectroscopic Signatures

Effects on Reactivity: The reactivity of the pyridine ring is a balance of the effects of its substituents. The nitro and fluoro groups are strongly deactivating (electron-withdrawing) via resonance and inductive effects, respectively, making the ring more electrophilic and prone to nucleophilic attack. nih.govresearchgate.net Conversely, the ethoxy group is an activating group (electron-donating) through resonance. The net effect is a highly electron-poor ring, with the positions ortho and para to the nitro group being particularly activated for nucleophilic attack. researchgate.net Computational studies can quantify these effects by correlating calculated properties (like charge distribution or HOMO/LUMO energies) with experimental reactivity parameters. nih.govias.ac.in

Effects on Spectroscopic Signatures: Substituents also have a predictable impact on the spectroscopic signatures of the molecule, such as NMR chemical shifts and UV-Vis absorption spectra.

NMR Spectroscopy: The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Electron-withdrawing groups like nitro and fluoro tend to shift the signals of nearby protons and carbons downfield (to higher ppm values), while electron-donating groups like ethoxy cause an upfield shift. DFT calculations can predict ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts with good accuracy, aiding in the interpretation of experimental spectra. nih.govresearchgate.net

UV-Vis Spectroscopy: The absorption of UV-visible light by a molecule corresponds to the promotion of an electron from an occupied orbital to an unoccupied one (e.g., HOMO to LUMO). The positions of the substituents can significantly alter the energy of these orbitals and thus the wavelength of maximum absorption (λ_max). ijcce.ac.ir The strong electron-withdrawing nitro group, in conjugation with the pyridine ring, is known to cause a red shift (a shift to longer wavelengths) in the absorption spectrum compared to unsubstituted pyridine. iu.edu Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. ijcce.ac.ir

Table 3: Predicted Substituent Effects on Reactivity and Spectroscopic Signatures. (Illustrative)
SubstituentElectronic EffectPredicted Impact on ReactivityPredicted Impact on Spectroscopic Signatures
-NO₂ (Nitro)Strongly electron-withdrawing (-I, -M)Strongly activates the ring for nucleophilic attack, especially at ortho/para positions.Causes significant downfield shifts in NMR. Leads to a red-shifted λ_max in UV-Vis spectra. iu.edu
-F (Fluoro)Strongly electron-withdrawing (-I), weakly donating (+M)Activates the ring for nucleophilic attack. Good leaving group in SNAr.Causes downfield shifts in NMR. Minor effect on λ_max compared to the nitro group.
-OC₂H₅ (Ethoxy)Strongly electron-donating (+M), weakly withdrawing (-I)Deactivates the ring towards nucleophilic attack at its position but activates ortho/para positions for electrophilic attack.Causes upfield shifts in NMR for adjacent protons. Contributes to the overall conjugation and affects λ_max.

Strategic Applications of 6 Ethoxy 2 Fluoro 3 Nitropyridine in Organic Synthesis

Utility as a Versatile Synthetic Building Block for Complex Molecules

The trifunctional nature of 6-ethoxy-2-fluoro-3-nitropyridine makes it a highly valuable precursor in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The reactivity of the pyridine (B92270) ring is significantly influenced by its substituents. The electron-withdrawing nitro group, coupled with the fluorine atom, activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and regioselective introduction of various functionalities.

The fluorine atom at the 2-position is an excellent leaving group in SNAr reactions, often displaying higher reactivity than its chloro analogue. This enhanced reactivity allows for substitutions to occur under milder conditions, which is crucial when dealing with complex and sensitive molecular scaffolds. For instance, similar 2-halopyridines are readily displaced by a variety of nucleophiles such as amines, alcohols, and thiols. This reactivity is foundational in the construction of polysubstituted pyridine derivatives, which are common motifs in pharmaceutical agents.

A notable application of similarly substituted nitropyridines is in the synthesis of kinase inhibitors. nih.gov For example, derivatives of 2-chloro-3-nitropyridine (B167233) have been utilized as key intermediates in the synthesis of potent inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov The synthetic strategy often involves the displacement of the halogen by an amine-containing fragment, followed by further modifications, including the reduction of the nitro group to an amine, which can then be acylated or coupled with other moieties. This highlights the potential of this compound to serve as a key building block in the development of new therapeutic agents.

The general reaction pathway for the functionalization of this building block can be envisioned as follows:

Reaction TypeReagentPosition of ReactionPotential Product Class
Nucleophilic Aromatic SubstitutionAmines, Alcohols, ThiolsC2 (displacement of Fluorine)Substituted 2-aminopyridines, 2-alkoxypyridines, 2-thiopyridines
ReductionH₂, Pd/C or SnCl₂C3 (reduction of Nitro group)3-Aminopyridine (B143674) derivatives
Cross-Coupling ReactionsBoronic acids (Suzuki), Organostannanes (Stille)C2 (after conversion of F to other leaving groups if necessary)Biaryl or substituted pyridine derivatives

Role in the Construction of Advanced Heterocyclic Systems

The inherent reactivity of this compound makes it an ideal starting material for the synthesis of more complex, fused heterocyclic systems. The substituents on the pyridine ring can be strategically manipulated to facilitate intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic aromatic systems.

Following the initial nucleophilic substitution at the C2 position, the newly introduced substituent and the adjacent nitro group at the C3 position are perfectly poised for subsequent cyclization reactions. For instance, after reduction of the nitro group to an amine, condensation with a suitable carbonyl-containing fragment can lead to the formation of fused imidazole, triazole, or pyrazine (B50134) rings. A review of nitropyridines in the synthesis of bioactive molecules showcases numerous examples where a 2-substituted-3-aminopyridine is a key intermediate for constructing fused heterocycles. nih.govnih.gov

One such example is the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, which are known to possess a wide range of biological activities, including antitumor properties. The general approach involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. By starting with a functionalized aminopyridine derived from this compound, novel and highly substituted imidazo[1,2-a]pyridines can be accessed.

The following table illustrates potential fused heterocyclic systems that could be synthesized from this compound derivatives:

Intermediate DerivativeCyclization PartnerResulting Fused Heterocycle
6-Ethoxy-2-(substituted amino)-3-aminopyridineα-DiketoneSubstituted Pteridine
6-Ethoxy-2-(substituted amino)-3-aminopyridineα-HaloketoneSubstituted Imidazo[1,2-a]pyridine
6-Ethoxy-2-(substituted amino)-3-aminopyridinePhosgene or equivalentSubstituted Imidazo[1,2-a]pyridin-2-one

Precursor for Advanced Organic Materials (e.g., in Optoelectronics, Polymers)

While direct applications of this compound in materials science are not yet widely reported, its structural motifs are present in compounds utilized in advanced organic materials. Pyridine-based structures are integral components of organic light-emitting diodes (OLEDs), particularly in the development of emitters and host materials. The electronic properties of the pyridine ring can be finely tuned by its substituents, which in turn influences the photophysical properties of the resulting material.

The combination of an electron-donating ethoxy group and an electron-withdrawing nitro group on the pyridine ring of this compound creates a "push-pull" system. Such systems are known to exhibit interesting photophysical properties, including intramolecular charge transfer (ICT), which can be beneficial for applications in non-linear optics and as fluorescent probes.

Furthermore, functionalized pyridines are used as building blocks for conjugated polymers. These polymers are of interest for their potential use in organic solar cells, sensors, and thin-film transistors. The reactivity of this compound allows for its incorporation into a polymer backbone through various cross-coupling reactions, such as Suzuki or Stille coupling, after appropriate functionalization. For instance, conversion of the fluorine atom to a boronic acid or a stannane (B1208499) derivative would enable its polymerization with a suitable dihalo-aromatic comonomer.

Although speculative, the potential of this building block in materials science is significant, as illustrated by the types of materials that utilize similar structural features:

Material ClassPotential Role of the Pyridine DerivativeKey Structural Features
Organic Light-Emitting Diodes (OLEDs)Emitter or Host MaterialPush-pull electronic structure, potential for high quantum yield
Conjugated PolymersMonomer unitBifunctional reactivity for polymerization
Non-linear Optical MaterialsChromophoreIntramolecular charge transfer characteristics

Design and Synthesis of Novel Ligands for Catalysis

Substituted pyridines, particularly bipyridines and terpyridines, are among the most important classes of ligands in coordination chemistry and homogeneous catalysis. nih.gov They are used to stabilize a wide range of metal centers, and the electronic and steric properties of the ligands can be fine-tuned to control the reactivity and selectivity of the catalyst.

This compound serves as an excellent starting point for the synthesis of highly functionalized and unsymmetrically substituted bipyridine ligands. Through a sequence of reactions, such as a Suzuki or Stille coupling at the 2-position with another pyridine-containing fragment, novel bipyridine scaffolds can be constructed. The ethoxy and nitro groups can be retained to modulate the electronic properties of the resulting ligand or can be further transformed to introduce other functionalities.

For example, a synthetic route could involve the palladium-catalyzed cross-coupling of a 2-pyridylboronic acid with this compound to afford a nitrobipyridine derivative. The nitro group in this new ligand would act as a strong electron-withdrawing group, influencing the coordination properties of the bipyridine. Subsequent reduction of the nitro group to an amine would provide a new handle for further functionalization, such as the introduction of chiral auxiliaries for asymmetric catalysis.

The versatility of this precursor allows for the creation of a library of ligands with systematically varied properties, which is essential for the rational design and optimization of catalysts for specific organic transformations.

Ligand TypeSynthetic Strategy from this compoundPotential Catalytic Application
Functionalized BipyridineCross-coupling reaction at C2 with a pyridine derivativeOxidation, reduction, C-C bond formation
Chiral BipyridineIntroduction of a chiral moiety via the nitro or ethoxy groupAsymmetric catalysis
Terpyridine-like LigandsStepwise construction using the reactive sites on the pyridine ringMetal-catalyzed cross-coupling reactions

Advanced Derivatization and Functionalization Strategies for 6 Ethoxy 2 Fluoro 3 Nitropyridine

Site-Selective Chemical Modifications and Late-Stage Functionalization

The reactivity of 6-Ethoxy-2-fluoro-3-nitropyridine is primarily dictated by the presence of the 2-fluoro and 3-nitro substituents on the pyridine (B92270) ring. The electron-withdrawing nature of the nitro group, coupled with the inherent electronegativity of the pyridine ring nitrogen, renders the C-2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity allows for precise, site-selective modifications, which is a key strategy in modern synthetic chemistry, including late-stage functionalization of complex molecules.

The fluorine atom at the C-2 position is an excellent leaving group in SNAr reactions. This reactivity is significantly enhanced compared to a chlorine atom at the same position, with studies on analogous 2-halopyridines showing that 2-fluoropyridines can be over 300 times more reactive towards nucleophiles like sodium ethoxide. This high reactivity allows for the displacement of the fluoride (B91410) by a wide range of nucleophiles under relatively mild conditions.

In the context of late-stage functionalization, where a specific chemical transformation is performed on a complex molecule in the final stages of a synthesis, the 2-fluoro-3-nitropyridine (B72422) moiety can serve as a versatile handle. For instance, a drug candidate or a complex natural product scaffold containing this moiety could be selectively modified by introducing various nucleophiles, thereby creating a library of analogs for structure-activity relationship (SAR) studies.

While the C-2 position is the most activated site for nucleophilic attack, the potential for substitution at other positions, such as the displacement of the nitro group, has been observed in related 2-substituted-3-nitropyridine systems, particularly with soft nucleophiles like thiols. However, for this compound, the displacement of the highly activated fluorine atom is expected to be the predominant pathway.

Introduction of Diverse Functional Groups for Scaffold Diversification

The ability to introduce a wide array of functional groups onto the 6-ethoxy-3-nitropyridine scaffold via the displacement of the 2-fluoro substituent is a powerful tool for generating chemical diversity. This diversification is crucial in fields such as medicinal chemistry and materials science, where novel molecular architectures with tailored properties are sought.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 2-Fluoro-3-nitropyridine Analogs

NucleophileResulting Functional GroupPotential Application
Primary/Secondary Amines2-Amino-3-nitropyridinesPharmaceutical intermediates, kinase inhibitors
Alcohols/Phenols2-Alkoxy/Aryloxy-3-nitropyridinesAgrochemicals, material science precursors
Thiols/Thiophenols2-Thioether-3-nitropyridinesFluorescent molecules, biologically active compounds
Azides2-Azido-3-nitropyridinesPrecursors for triazoles (via click chemistry)

The introduction of various amine nucleophiles can lead to a diverse set of 2-amino-6-ethoxy-3-nitropyridine derivatives. These products can be further functionalized, for example, by reduction of the nitro group to an amine, which can then undergo a host of subsequent reactions such as amidation or sulfonylation. This strategy has been employed in the synthesis of potent inhibitors for protein kinases like Janus kinase 2 (JAK2).

Similarly, reaction with O-nucleophiles (alcohols and phenols) and S-nucleophiles (thiols) can introduce ether and thioether linkages, respectively. These modifications can significantly alter the physicochemical properties of the parent molecule, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical parameters in drug design. The resulting thioether derivatives of nitropyridines have also been investigated as potential fluorescent materials.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. The use of building blocks like this compound in MCRs can lead to the rapid assembly of complex molecular scaffolds.

While specific examples of MCRs involving this compound are not extensively documented in the literature, the reactivity of the 2-fluoro-3-nitropyridine core suggests its potential utility in such reactions. For instance, an MCR could be designed where the initial step involves the in-situ displacement of the fluoride by a nucleophile that is generated from the other reaction components.

An illustrative example from related chemistry is the one-pot synthesis of fluorinated 2-aminopyridine (B139424) libraries. Although not using the exact title compound, these reactions demonstrate how a fluorinated pyridine can be a key component in an MCR, leading to pharmacologically active compounds. A hypothetical MCR involving this compound could proceed via an initial SNAr reaction with a primary amine, followed by a subsequent reaction of the newly introduced amino group or the still-reactive nitro group with other components in the reaction mixture.

The development of novel MCRs utilizing this compound would be a valuable contribution to synthetic chemistry, enabling the efficient generation of diverse and complex heterocyclic compounds from a readily accessible starting material.

Concluding Remarks and Future Research Perspectives

Synthesis of Key Findings and Contributions to Pyridine (B92270) Chemistry

The existence of 6-Ethoxy-2-fluoro-3-nitropyridine is confirmed through its listing by various chemical suppliers, providing basic data such as its CAS number (1881293-41-9) and molecular formula (C₇H₇FN₂O₃). The structure suggests it is a substituted pyridine, a class of heterocyclic compounds of immense importance in pharmaceuticals, agrochemicals, and materials science. nih.gov

Based on the chemistry of analogous compounds, the synthesis of this compound can be logically inferred to start from a dichlorinated or difluorinated nitropyridine precursor. A plausible synthetic route would involve the nucleophilic substitution of a halogen atom (likely at the 6-position) with an ethoxy group. The reactivity of halonitropyridines is well-documented, with the nitro group activating the pyridine ring towards nucleophilic attack. nih.gov For instance, the reaction of 2,6-dichloro-3-nitropyridine (B41883) with sodium ethoxide would be a standard approach to introduce the ethoxy group. Subsequent selective fluorination or starting from a fluorinated precursor like 2,6-difluoro-3-nitropyridine (B1354151) would complete the synthesis. However, specific, optimized reaction conditions, yields, and detailed experimental procedures for this exact compound are not available in the reviewed literature.

The contribution of this specific compound to pyridine chemistry is, at present, potential rather than established. Its trifunctional nature (ethoxy, fluoro, and nitro groups) makes it a potentially versatile building block for further chemical transformations. The fluorine atom and the nitro group are excellent leaving groups for nucleophilic aromatic substitution, allowing for the introduction of a wide array of other functional groups.

Identification of Unexplored Research Avenues and Methodological Challenges

The most significant finding of this review is the vast expanse of unexplored research avenues concerning this compound. Key areas that warrant investigation include:

Detailed Synthesis and Characterization: A systematic study to establish an efficient and scalable synthesis protocol is the foremost requirement. This would involve optimization of reaction conditions, purification methods, and a thorough characterization of the compound using modern analytical techniques.

Spectroscopic Analysis: Comprehensive spectroscopic data, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, infrared (IR) spectroscopy, and mass spectrometry, are essential for unambiguous identification and for understanding the electronic environment of the pyridine ring. Currently, no detailed spectral data is publicly available.

Reactivity Profile: A systematic investigation of its reactivity towards various nucleophiles is needed. Understanding the regioselectivity of nucleophilic aromatic substitution at the C2 (fluoro) and C6 (ethoxy) positions is crucial for its application as a synthetic intermediate. The influence of reaction conditions on the substitution pattern would be a valuable area of study.

Application in Synthesis: Exploring the utility of this compound as a precursor for the synthesis of more complex molecules, particularly those with potential biological activity or material properties, is a major unexplored avenue.

A significant methodological challenge is the lack of foundational research. Without established synthesis and characterization data, any further research is hampered.

Broader Impact on Synthetic Methodology and Material Science

Should research into this compound be undertaken, it could have a broader impact on several fields:

Synthetic Methodology: The development of selective functionalization strategies for this trifunctional pyridine would contribute to the toolbox of synthetic chemists. Understanding the interplay of the directing effects of the ethoxy, fluoro, and nitro groups could provide valuable insights into the reactivity of polysubstituted pyridines.

Medicinal Chemistry: Substituted nitropyridines are known to be precursors for various biologically active compounds. nih.govnih.gov The title compound could serve as a scaffold for the synthesis of novel drug candidates. The fluorine atom, in particular, is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity.

Material Science: Pyridine-based materials have applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and as ligands in metal-organic frameworks (MOFs). The specific electronic properties imparted by the combination of the electron-donating ethoxy group and the electron-withdrawing nitro and fluoro groups could lead to the development of new materials with interesting photophysical or electronic properties.

Q & A

Q. What are the optimal synthetic routes for 6-Ethoxy-2-fluoro-3-nitropyridine, and how can reaction efficiency be monitored?

  • Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:
  • Step 1: Nitration of a fluoropyridine precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group at position 3.
  • Step 2: Ethoxylation via nucleophilic aromatic substitution (SNAr) using sodium ethoxide in anhydrous ethanol, targeting position 6 .
    Reaction efficiency is monitored using thin-layer chromatography (TLC) to track intermediate formation and high-performance liquid chromatography (HPLC) for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) confirms regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer:
  • Structural Confirmation: ¹H NMR (for ethoxy and aromatic protons), ¹⁹F NMR (to verify fluorine position), and ¹³C NMR (for carbon backbone).
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) or gas chromatography-mass spectrometry (GC-MS) for volatile derivatives.
  • Elemental Analysis: Combustion analysis for C, H, N, and F content to validate stoichiometry .

Q. How should researchers handle stability issues during storage of this compound?

  • Methodological Answer:
  • Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the nitro or ethoxy groups.
  • Use amber glass vials to minimize photodegradation.
  • Conduct periodic stability tests via HPLC to detect decomposition products .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in further functionalization?

  • Methodological Answer:
  • The fluoro group at position 2 exerts a strong electron-withdrawing effect, directing electrophilic substitution to the para position (position 5) due to meta-directing nature of the nitro group at position 3.
  • Ethoxy group at position 6 sterically hinders reactions at adjacent positions. Computational modeling (DFT) can predict reactive sites by analyzing partial charge distribution .

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer:
  • Troubleshooting Variables:
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) may improve SNAr ethoxylation but risk side reactions.
  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilicity in biphasic systems.
  • Temperature: Lower temperatures (–10°C) suppress nitro group reduction during nitration.
  • Statistical Analysis: Design of experiments (DoE) tools, such as factorial design, optimize parameters systematically .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD): Simulate solvent effects on transition states during ethoxylation or nitration.
  • Software Tools: Gaussian or ORCA for energy minimization; VMD for visualizing reaction pathways .

Q. What are the challenges in achieving regioselective functionalization of this compound?

  • Methodological Answer:
  • Competing Directing Effects: The nitro group (meta-directing) and fluoro group (ortho/para-directing) create conflicting regiochemical outcomes.
  • Mitigation Strategies:
  • Use protective groups (e.g., silyl ethers) to block undesired positions.
  • Employ transition-metal catalysis (e.g., Pd-mediated cross-coupling) for precise C–H activation .

Q. How can researchers evaluate the biological activity of this compound derivatives?

  • Methodological Answer:
  • In Vitro Assays: Screen for enzyme inhibition (e.g., kinase assays) or receptor binding using fluorescence polarization.
  • Toxicity Profiling: Use cell viability assays (MTT or ATP-based) in human cell lines (e.g., HEK293).
  • Metabolic Stability: Incubate derivatives with liver microsomes and quantify degradation via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.